2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
Overview
Description
2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one is a heterocyclic organic compound that features a pyrimidine ring substituted with dimethylamino and methyl groups
Mechanism of Action
Target of Action
PIRIMICARB-DESAMIDO, also known as 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol or 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, is a derivative of Pirimicarb . Pirimicarb is a selective carbamate insecticide that primarily targets acetylcholinesterase in aphids . This enzyme plays a crucial role in nerve function, and its inhibition leads to an accumulation of acetylcholine, causing rapid knock-down of the pest .
Mode of Action
The compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition disrupts the normal functioning of the nervous system in aphids, leading to their elimination . .
Biochemical Pathways
The primary biochemical pathway affected by PIRIMICARB-DESAMIDO is the cholinergic pathway . By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, a neurotransmitter essential for the transmission of nerve impulses . The resulting accumulation of acetylcholine at nerve synapses leads to overstimulation and eventual exhaustion of the nervous system in the affected pests .
Result of Action
The primary result of PIRIMICARB-DESAMIDO’s action is the effective control of aphid populations on various crops . By inhibiting acetylcholinesterase and disrupting nerve function, the compound causes rapid knock-down of these pests . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of PIRIMICARB-DESAMIDO. For instance, factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and activity . Additionally, the compound’s efficacy can be influenced by the specific characteristics of the target pest population, including their size, distribution, and resistance to carbamate insecticides
Biochemical Analysis
Biochemical Properties
It is known that this compound is produced through a series of reactions involving dimethylamine and diacetyl ethylenediamine
Molecular Mechanism
It is known that the compound is produced through a series of reactions, including the oxidation of a carbamide intermediate and the removal of an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidinones.
Scientific Research Applications
2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer chemistry.
4-Dimethylaminopyridine: A catalyst in organic synthesis with a similar dimethylamino functional group.
Dimethylaminoquinolines: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(dimethylamino)-4,5-dimethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5-6(2)9-8(11(3)4)10-7(5)12/h1-4H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEHLDAHWSCFAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193767 | |
Record name | 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40778-16-3 | |
Record name | 2-Dimethylamino-5,6-dimethyl-4-hydroxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40778-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirimicarb-desamido | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRIMICARB-DESAMIDO | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ4TX8SL47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the photodegradation of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one?
A: this compound is a hydrolysis product of the insecticide pirimicarb. Understanding its photodegradation is crucial as it provides insights into the compound's persistence in the environment and its potential impact on ecosystems. Research has shown that this compound undergoes degradation in the presence of light and sensitizers like chlorophyll, methylene blue, and Rose Bengal. [, , ] This degradation can lead to the formation of various products, some of which might possess different toxicity profiles.
Q2: How does the photodegradation of this compound differ in various environments?
A: Studies have revealed that the photodegradation of this compound yields different product distributions depending on the environment. For instance, the products formed during degradation on silica gel differ from those observed in chloroform solution. [] Additionally, the wavelength of incident light influences the degradation pathway on silica gel, particularly when chlorophyll is used as a sensitizer. [] These variations highlight the importance of considering environmental factors when assessing the fate and impact of this compound.
Q3: What is the role of singlet oxygen in the photodegradation of this compound?
A: Research suggests that singlet oxygen plays a significant role in the chlorophyll-sensitized photodegradation of this compound in the solid state. [] The similarity in product distribution observed with sensitizers like Rose Bengal and Methylene Blue, known singlet oxygen generators, further supports this hypothesis. [] This information is valuable for predicting the compound's behavior in natural environments where singlet oxygen can be generated through various photochemical processes.
Q4: How can silver-doped zeolite Y be used to influence the degradation of this compound?
A: Research has shown that incorporating silver clusters into zeolite Y enhances the photocatalytic oxidation of pirimicarb, the parent compound of this compound. [] This catalyst significantly increases the degradation rate compared to the uncatalyzed reaction. [] Notably, the presence of the AgY catalyst leads to the formation of a specific oxidation product, 4-dimethylcarbamoyloxy-5,6-dimethylpyrimidin-2-yl-carbimic acid, which is not observed in the absence of the catalyst. [] This finding highlights the potential for developing targeted degradation strategies for environmental remediation.
Q5: What analytical techniques are employed in studying the degradation of this compound?
A: Various analytical techniques have been used to investigate the degradation of this compound and characterize the resulting products. Gas chromatography-mass spectrometry (GC-MS) is employed to identify and quantify the different compounds formed during the degradation process. [] Additionally, techniques like X-ray fluorescence (XRF), X-ray photoelectron spectroscopy (XPS), and low-temperature steady-state photoluminescence spectroscopy have been used to characterize the silver-doped zeolite Y catalyst and understand its properties. []
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